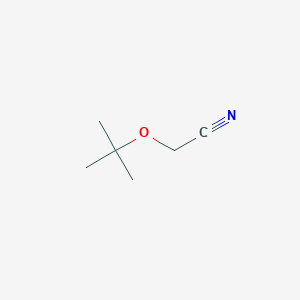![molecular formula C7H16Cl2N2 B2455191 1-Aminabiciclo[3.2.1]octano-3-amina; dihidrocloruro CAS No. 2375272-92-5](/img/structure/B2455191.png)
1-Aminabiciclo[3.2.1]octano-3-amina; dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is represented by the InChI code1S/C7H14N2.2ClH/c8-7-2-1-6(3-7)4-9-5-7;;/h6,9H,1-5,8H2;2*1H . The molecular weight of the compound is 199.12 . Physical And Chemical Properties Analysis
The physical form of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is a powder . The storage temperature is room temperature .Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is not fully understood. However, it is known to interact with various neurotransmitter receptors, including dopamine, serotonin, and acetylcholine receptors. It has been shown to have both agonist and antagonist properties depending on the receptor subtype and the specific compound being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride are diverse and depend on the specific compound being studied. It has been shown to have effects on various neurotransmitter systems, including dopamine, serotonin, and acetylcholine. It has also been shown to have effects on various physiological processes, including motor function, cognition, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride in lab experiments is its unique chemical structure, which allows for the study of various biological processes. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of using this compound is its limited solubility in organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride. One area of research could focus on the development of new compounds that have improved pharmacological properties, such as increased selectivity for specific receptor subtypes. Another area of research could focus on the use of this compound in the development of new treatments for various neurological and psychiatric disorders. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride involves the reaction of quinuclidine with hydrochloric acid. The resulting compound is a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Propiedades Químicas
El compuesto “1-aminabiciclo[3.2.1]octano-3-amina dihidrocloruro” tiene un número CAS de 2375272-92-5 y un peso molecular de 199.12 . Se almacena típicamente a temperatura ambiente y se presenta en forma de polvo .
Síntesis y Aplicaciones
El sistema 2-azabiciclo[3.2.1]octano, que es similar al sistema 1-aminabiciclo[3.2.1]octano-3-amina, se ha aplicado como un intermedio sintético clave en varias síntesis totales . Su estructura única puede hacer que sea un andamiaje desafiante de adquirir .
Descubrimiento de Fármacos
Las 2-azabiciclo[3.2.1]octanas, similares a nuestro compuesto, son heterociclos que contienen nitrógeno con un potencial significativo en el campo del descubrimiento de fármacos . Este núcleo se ha aplicado en la síntesis total de varias moléculas diana .
Potencial Farmacológico
El sistema 2-azabiciclo[3.2.1]octano ha ganado un interés significativo en las últimas décadas debido a su potencial sintético y farmacológico . El interés de la comunidad científica en este núcleo se disparó después de que el grupo de Massiot reportara una serie de alcaloides cítisina-like estructuralmente relacionados de las raíces y tallos de Ormosia hosier, una planta empleada en la medicina tradicional china a base de hierbas .
Orientación al Sistema Nervioso Central
Predicción de la Actividad Inhibitoria de la NAAA
En un estudio sobre el pirazol azabiciclo[3.2.1]octano, un compuesto similar al nuestro, se estableció un modelo de relación cuantitativa estructura-actividad (QSAR) mediante programación de expresión genética para predecir los valores IC50 de los compuestos naturales .
Safety and Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-azabicyclo[3.2.1]octan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-2-1-6(3-7)4-9-5-7;;/h6,9H,1-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWYCQYRPNJEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CNC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)


![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)
![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)



![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)

![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)